2-Imino-1,3-dimethylimidazolidin-4-one
Description
2-Imino-1,3-dimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with two methyl groups at the 1- and 3-positions and an exocyclic imine group at the 2-position. It serves as a key structural motif in marine alkaloids such as aplysinopsin, first isolated from the sponge genus Thorecta . The compound is synthesized via condensation of indole-3-carboxaldehyde derivatives with 2-amino-1,3-dimethylimidazolidin-4-one, yielding analogs with substituents on the indole ring (e.g., halogen, methyl, or fluoro groups) .
Key properties include:
- Tautomerism: Exists predominantly in the endocyclic tautomeric form in both solid state (confirmed by X-ray crystallography) and solution (supported by ¹H-NMR, with NH₂ resonance at δ 7.73 ppm in DMSO-d₆) .
- Configuration: The double bond linking the indole and imidazolidinone rings adopts an E-configuration .
Properties
CAS No. |
34293-22-6 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-imino-1,3-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C5H9N3O/c1-7-3-4(9)8(2)5(7)6/h6H,3H2,1-2H3 |
InChI Key |
NQLHETVWDMRIPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Creatinine (2-Imino-1-methylimidazolidin-4-one)
Creatinine, a natural metabolite, shares the imidazolidinone core but lacks the 3-methyl group.
2-Imino-1,3-thiazolidin-4-one
This analog replaces the oxygen atom in the imidazolidinone ring with sulfur.
Hemimycalin A (1,3-Dimethylimidazolidine-2,4-dione)
Hemimycalin A, a marine alkaloid, replaces the 2-imino group with a carbonyl.
- Structural Differences: Functional Group: 2,4-dione vs. 2-imino-4-one.
- This substitution correlates with altered cytotoxicity and antimicrobial activity in marine sponges .
Substituent Effects on Derivatives of 2-Imino-1,3-dimethylimidazolidin-4-one
Derivatives with halogen or methyl substituents on the indole ring exhibit distinct physical and biological properties:
Key Observations :
- Halogen Effects : Chloro-substituted derivatives (e.g., 14 ) exhibit higher melting points than fluoro analogs (13 ), suggesting enhanced lattice stability due to Cl’s polarizability.
- Biological Activity : 5-Chloro and 5-bromo derivatives show enhanced binding affinity to serotonin receptors compared to unsubstituted analogs .
Heteroatom Variants and Their Implications
Oxygen vs. Sulfur in the Ring
- Synthetic Accessibility: Thiazolidinones are synthesized from thioureas, offering divergent reactivity compared to imidazolidinones .
Imino vs. Carbonyl Groups
- Reactivity: The imino group in this compound acts as a nucleophilic site, enabling Schiff base formation, whereas carbonyl groups in dione analogs favor hydrogen bonding .
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